molecular formula C24H20BrN3O5 B15085700 [2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 477730-21-5

[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B15085700
CAS No.: 477730-21-5
M. Wt: 510.3 g/mol
InChI Key: NUDOFYSCHRWZPB-VULFUBBASA-N
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Description

[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, anilino, oxoacetyl, hydrazinylidene, and bromobenzoate functional groups.

Preparation Methods

The synthesis of [2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the intermediate compounds, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other hydrazinylidene derivatives and bromobenzoate esters. Compared to these compounds, [2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties.

Properties

CAS No.

477730-21-5

Molecular Formula

C24H20BrN3O5

Molecular Weight

510.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H20BrN3O5/c1-15-5-3-8-19(11-15)27-22(29)23(30)28-26-14-16-9-10-20(21(12-16)32-2)33-24(31)17-6-4-7-18(25)13-17/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

NUDOFYSCHRWZPB-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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